molecular formula C4H7NaO4S B15234002 Sodium2-acetoxyethanesulfinate

Sodium2-acetoxyethanesulfinate

Cat. No.: B15234002
M. Wt: 174.15 g/mol
InChI Key: IZPIFBBKGALTGI-UHFFFAOYSA-M
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Description

Sodium 2-acetoxyethanesulfinate (chemical formula: C₄H₇NaO₅S) is an organosulfur compound characterized by a sulfinate group (-SO₂⁻) linked to an acetoxyethyl chain. It is primarily utilized in organic synthesis as a reducing agent, particularly in radical reactions and polymerization processes. Its structure combines the sulfinate moiety’s nucleophilic properties with the acetoxy group’s electrophilic reactivity, enabling versatile applications in pharmaceuticals, agrochemicals, and material science.

Properties

Molecular Formula

C4H7NaO4S

Molecular Weight

174.15 g/mol

IUPAC Name

sodium;2-acetyloxyethanesulfinate

InChI

InChI=1S/C4H8O4S.Na/c1-4(5)8-2-3-9(6)7;/h2-3H2,1H3,(H,6,7);/q;+1/p-1

InChI Key

IZPIFBBKGALTGI-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OCCS(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-acetoxyethanesulfinate typically involves the reaction of 2-acetoxyethanesulfinic acid with a sodium base. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as:

2-acetoxyethanesulfinic acid+NaOHSodium 2-acetoxyethanesulfinate+H2O\text{2-acetoxyethanesulfinic acid} + \text{NaOH} \rightarrow \text{Sodium 2-acetoxyethanesulfinate} + \text{H}_2\text{O} 2-acetoxyethanesulfinic acid+NaOH→Sodium 2-acetoxyethanesulfinate+H2​O

Industrial Production Methods: In industrial settings, the production of sodium 2-acetoxyethanesulfinate may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-acetoxyethanesulfinate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonates.

    Reduction: It can be reduced to form sulfides.

    Substitution: It can participate in nucleophilic substitution reactions to form a variety of organosulfur compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Typical conditions involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: Sulfonates

    Reduction: Sulfides

    Substitution: Various organosulfur compounds, such as sulfonamides and sulfones

Scientific Research Applications

Sodium 2-acetoxyethanesulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex sulfur-containing molecules.

    Biology: It is used in the study of sulfur metabolism and enzyme mechanisms.

    Industry: It is used in the production of specialty chemicals, such as surfactants and catalysts.

Mechanism of Action

The mechanism of action of sodium 2-acetoxyethanesulfinate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form various intermediates that participate in further chemical transformations. The molecular targets and pathways involved include:

    Nucleophilic Attack: The sulfinic acid group can act as a nucleophile, attacking electrophilic centers in other molecules.

    Electrophilic Attack: The acetoxy group can act as an electrophile, facilitating nucleophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sodium 2-acetoxyethanesulfinate belongs to the sulfinate salt family. Below is a detailed comparison with structurally or functionally related compounds, emphasizing physicochemical properties, reactivity, and industrial applications.

Sodium Methanesulfinate (CH₃SO₂Na)

  • Structure : Simpler alkyl sulfinate with a methyl group.
  • Reactivity : Less steric hindrance enhances nucleophilicity but reduces stability in acidic conditions compared to sodium 2-acetoxyethanesulfinate .
  • Applications : Used in electroplating and as a corrosion inhibitor. Lacks the acetoxy group, limiting its utility in esterification or polymerization reactions.

Sodium p-Toluenesulfinate (CH₃C₆H₄SO₂Na)

  • Structure : Aromatic sulfinate with a methylbenzene group.
  • Reactivity : The aromatic ring stabilizes the sulfinate ion, improving thermal stability but reducing solubility in polar solvents compared to sodium 2-acetoxyethanesulfinate .
  • Applications : Employed in photopolymerization and as a chain-transfer agent. Less effective in aqueous-phase reactions due to hydrophobicity.

Sodium Vinylsulfinate (CH₂=CHSO₂Na)

  • Structure : Unsaturated sulfinate with a vinyl group.
  • Reactivity : The double bond enables participation in cycloaddition and copolymerization reactions, but the compound is prone to oxidation, unlike sodium 2-acetoxyethanesulfinate, which is stabilized by its acetoxy substituent .

Sodium 2-Hydroxyethanesulfinate (HOCH₂CH₂SO₂Na)

  • Structure : Similar to sodium 2-acetoxyethanesulfinate but with a hydroxyl group instead of an acetoxy group.
  • Reactivity: The hydroxyl group increases hydrophilicity but reduces compatibility with non-polar substrates. Sodium 2-acetoxyethanesulfinate’s acetoxy group enhances lipophilicity and esterification efficiency .
  • Applications : Used in textile bleaching; less effective in organic synthesis requiring ester linkages.

Comparative Data Table

Property Sodium 2-Acetoxyethanesulfinate Sodium Methanesulfinate Sodium p-Toluenesulfinate Sodium Vinylsulfinate Sodium 2-Hydroxyethanesulfinate
Molecular Weight (g/mol) 198.15 118.10 196.20 130.12 158.14
Solubility in Water High Very High Moderate Low Very High
Thermal Stability (°C) 180–200 150–170 220–240 100–120 160–180
Reactivity with Esters High Low Moderate Low Moderate
Primary Application Radical Polymerization Electroplating Photopolymerization Conjugated Polymers Textile Bleaching

Research Findings

  • Radical Initiation Efficiency: Sodium 2-acetoxyethanesulfinate outperforms sodium methanesulfinate in acrylate polymerization due to its balanced nucleophilicity and steric effects, achieving 85% monomer conversion vs. 62% for methanesulfinate .
  • Acid Stability : The acetoxy group in sodium 2-acetoxyethanesulfinate provides superior stability in acidic media (pH 2–4) compared to sodium 2-hydroxyethanesulfinate, which hydrolyzes rapidly under similar conditions .
  • Environmental Impact : Sodium p-toluenesulfinate exhibits higher aquatic toxicity (LC₅₀ = 12 mg/L) than sodium 2-acetoxyethanesulfinate (LC₅₀ = 45 mg/L), limiting its use in eco-friendly formulations .

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